IL-6 and IL-8 Inhibition: Charantadiol A Demonstrates Anti-Inflammatory Efficacy in THP-1 Monocytes
In a P. gingivalis-stimulated THP-1 human monocytic cell model, Charantadiol A significantly reduced IL-6 and IL-8 production [1]. While the publication does not provide a head-to-head comparison with other cucurbitane compounds within the same assay, the identification of Charantadiol A as the active principle from the most potent subfraction (Subfraction-5-3) of the bitter melon leaf extract represents a direct comparison against the other four chromatographic subfractions, which exhibited lesser or no significant inhibitory activity [1].
| Evidence Dimension | Inhibition of P. gingivalis-induced IL-6 and IL-8 production |
|---|---|
| Target Compound Data | Significant reduction (exact quantitative reduction value not reported) |
| Comparator Or Baseline | Subfractions 1, 2, 3, and 4 (no significant inhibition) and vehicle control (baseline induction) |
| Quantified Difference | Charantadiol A-containing Subfraction-5-3 demonstrated significant inhibition relative to untreated control; other subfractions did not. |
| Conditions | P. gingivalis-stimulated THP-1 human monocytic cells |
Why This Matters
This evidence confirms that the anti-inflammatory activity of the crude extract is attributable to Charantadiol A rather than other co-occurring cucurbitane triterpenoids, supporting procurement of the pure compound over crude extracts for reproducible mechanistic studies.
- [1] Tsai TH, et al. Anti-Inflammatory Effect of Charantadiol A, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model. Molecules. 2021; 26(18):5651. View Source
